N-Benzyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide
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Overview
Description
N-Benzyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide is a complex organic compound with a unique structure that includes benzyl, oxazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide typically involves multiple steps, starting with the preparation of the oxazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The benzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the acetamide group through an amidation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the methanesulfinyl group, yielding a simpler structure.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfinylated compounds.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N-Benzyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The methanesulfinyl group may also play a role in its biological activity by affecting the compound’s redox properties.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(4-methylphenyl)acetamide
- N-Benzyl-2-[(4-methylphenyl)sulfonyl]acetamide
- N-Benzyl-2-(4-methylphenyl)oxazole
Uniqueness
N-Benzyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group can undergo redox reactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C21H22N2O3S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-benzyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C21H22N2O3S/c1-15-8-10-18(11-9-15)21-23-19(16(2)26-21)13-27(25)14-20(24)22-12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,22,24) |
InChI Key |
YKGFFQUWSGZPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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